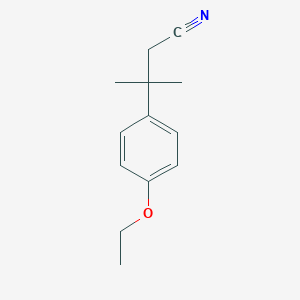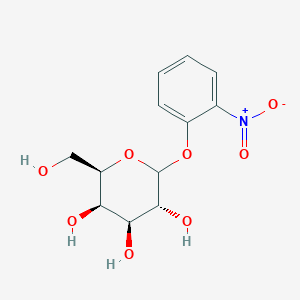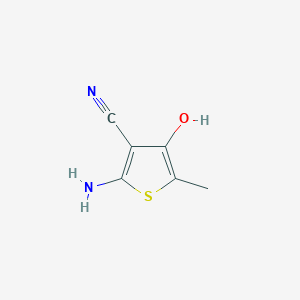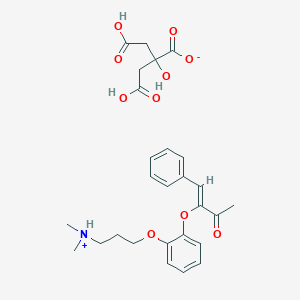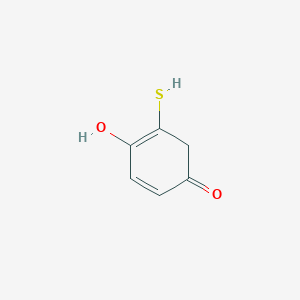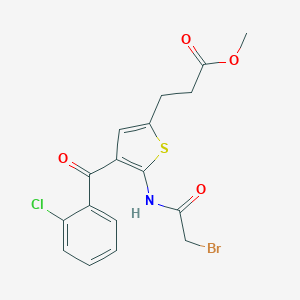
2-Bromoacetylamino-3-(2-chlorobenzoyl)-5-(2-carbomethoxyethyl)thiophene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
2-Bromoacetylamino-3-(2-chlorobenzoyl)-5-(2-carbomethoxyethyl)thiophene is a complex organic compound. While specific information about this compound is not directly available, research on similar thiophene derivatives provides insights into its potential characteristics and applications.
Synthesis Analysis
Synthesis of thiophene derivatives often involves bromination or other halogenation reactions. For instance, Pridgen et al. (1998) described the synthesis of a thiophene derivative using phase transfer catalyzed bromoethylation, which might be similar to the synthesis pathway of our compound of interest (Pridgen et al., 1998).
Molecular Structure Analysis
The molecular structure of thiophene derivatives is crucial for determining their properties and applications. Wu et al. (2013) conducted a study on the bromination selectivity of benzo[b]thiophene derivatives, highlighting the importance of molecular structure in determining the chemical behavior of such compounds (Wu et al., 2013).
Chemical Reactions and Properties
Thiophene derivatives participate in various chemical reactions, including cross-coupling and bromination. For example, Nikul’shin et al. (2019) discussed heat-induced reactions involving thiophene derivatives, demonstrating their reactive nature (Nikul’shin et al., 2019).
Physical Properties Analysis
Physical properties like solubility, melting point, and crystalline structure are significant for thiophene derivatives. Wang et al. (2008) explored the crystal structure of a thiophene derivative, providing insights into its physical characteristics (Wang & Huang, 2008).
Chemical Properties Analysis
Chemical properties such as reactivity, stability, and functional groups' behavior are vital for understanding thiophene derivatives. Romagnoli et al. (2012) synthesized and evaluated various thiophene derivatives, providing valuable information about their chemical properties (Romagnoli et al., 2012).
Eigenschaften
IUPAC Name |
methyl 3-[5-[(2-bromoacetyl)amino]-4-(2-chlorobenzoyl)thiophen-2-yl]propanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BrClNO4S/c1-24-15(22)7-6-10-8-12(17(25-10)20-14(21)9-18)16(23)11-4-2-3-5-13(11)19/h2-5,8H,6-7,9H2,1H3,(H,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLVIHXWHESHBSS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCC1=CC(=C(S1)NC(=O)CBr)C(=O)C2=CC=CC=C2Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrClNO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromoacetylamino-3-(2-chlorobenzoyl)-5-(2-carbomethoxyethyl)thiophene | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



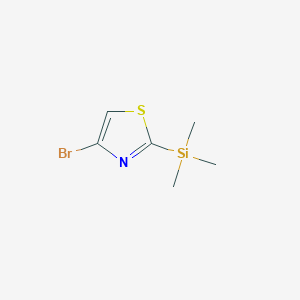
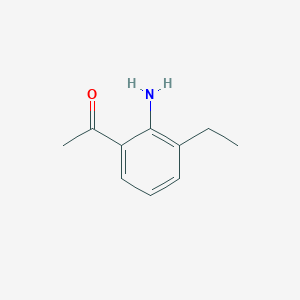

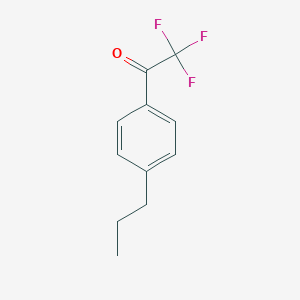
![4-[(trimethylsilyl)methyl]Phenol](/img/structure/B28652.png)
